molecular formula C13H16FNO3S B2540123 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097889-59-1

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2540123
CAS No.: 2097889-59-1
M. Wt: 285.33
InChI Key: HCKFCACCOKGFGB-UHFFFAOYSA-N
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Description

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorine atom, a hydroxycyclohexene moiety, and a benzene sulfonamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of fluorobenzene to introduce the sulfonamide group. This is followed by the addition of the hydroxycyclohexene moiety through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the sulfonamide or hydroxy groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with enzymes and receptors, potentially modulating their activity. The hydroxycyclohexene moiety may also contribute to the compound’s overall biological effects by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]benzene-1-sulfonamide
  • 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonyl chloride

Uniqueness

Compared to similar compounds, 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is unique due to the presence of the hydroxycyclohexene moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFCACCOKGFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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